N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a trifluoromethyl-pyridinyl group, and an oxazole ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of benzyloxyamine, chlorinated pyridine derivatives, and oxazole precursors. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the pyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide include other oxazole derivatives and trifluoromethyl-pyridinyl compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-pyridinyl group enhances its stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential biological activities.
Biological Activity
N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide, also referred to by its CAS number 338399-38-5, is a complex organic compound with notable biological activity. This compound belongs to a class of molecules that exhibit significant potential in medicinal chemistry, particularly in the development of antibacterial agents and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClF3N5O, with a molecular weight of 399.76 g/mol. The structure incorporates various functional groups that contribute to its biological properties, including a benzyloxy group and a pyridine moiety.
Property | Details |
---|---|
Molecular Formula | C19H17ClF3N5O |
Molecular Weight | 399.76 g/mol |
CAS Number | 338399-38-5 |
Functional Groups | Benzyloxy, Trifluoromethyl |
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing nitrogen heterocycles have shown significant activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens .
In vitro Studies:
In vitro evaluations have demonstrated that compounds with similar structures exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Mechanism of Action:
The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA synthesis and cell wall integrity. For example, certain derivatives have been shown to disrupt the function of essential enzymes involved in bacterial cell wall biosynthesis .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated several pyrrole-based derivatives and their efficacy against Gram-positive bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin . -
Resistance Mechanisms :
Another research article discussed the challenges posed by antibiotic resistance and how compounds like N-[...] could be pivotal in overcoming these barriers due to their unique mechanisms of action that target multiple pathways within bacterial cells .
Research Findings
Recent findings suggest that the biological activity of N-[...] can be enhanced through structural modifications. For instance, variations in the halogen substituents or the introduction of additional nitrogen-containing heterocycles may lead to improved potency and selectivity against specific bacterial strains.
Properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-[(E)-phenylmethoxyiminomethyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5O3/c20-15-6-13(19(21,22)23)8-24-17(15)25-9-14-7-16(28-31-14)18(29)26-11-27-30-10-12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2,(H,24,25)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZQJXFFINFZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NC=NOCC2=CC=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1C(=O)N/C=N/OCC2=CC=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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